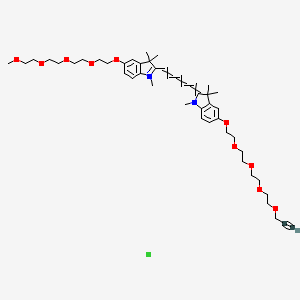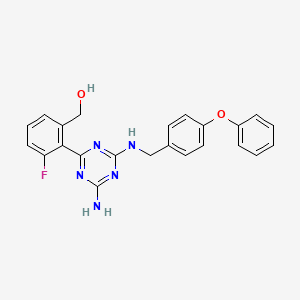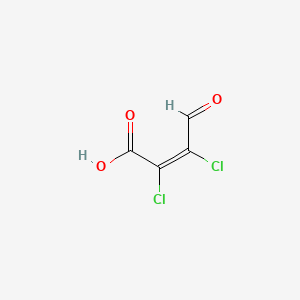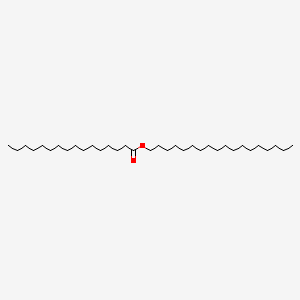
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 is a cyanine derivative with excitation/emission maximum 649/667 nm containing an alkyne group, which enables Click Chemistry to attach deeply colored and photostable Cyanine fluorophore to various molecules.
Applications De Recherche Scientifique
Atom Transfer Radical Polymerization
- Polyethylene and polyethylene-block-poly(ethylene glycol) supports grafted with N,N,N‘,N‘-tetraethyldiethylenetriamine were used in copper bromide mediated atom transfer radical polymerization of methyl methacrylate. This demonstrates the application of PEG derivatives in polymerization processes (Shen & Zhu, 2001).
N-Methylation of Cyclic Peptides
- A protocol for the synthesis of N-methylated cyclic peptides was described, showcasing the role of N-methylation in modulating peptides' properties for pharmaceutical applications (Chatterjee, Laufer, & Kessler, 2012).
Gene Delivery Carriers
- Polymers synthesized using radical polymerization and click chemistry, including PEG derivatives, were evaluated as gene delivery carriers. These polymers showed low cytotoxicity and the ability to condense plasmid DNA into nanoparticles (Maji et al., 2012).
Fluorescence Properties of Block Copolymers
- A block copolymer of poly(ethylene glycol) and poly(1,4-(1-H-1,2,3-triazolylene)methylene) exhibited unexpected fluorescence properties. This discovery opens new avenues in fabricating novel emissive materials (Yang, Mori, & Hashidzume, 2019).
Cytotoxicity of PEG Derivatives
- A study on the cytotoxicity of various PEG derivatives revealed differences in their impact on different cell types, highlighting the importance of evaluating 'safe' biomaterials in biomedical research (Liu et al., 2017).
DNA Compactization in PEG Solutions
- The study of DNA compactization in water-salt solutions of PEG showed that methylation of DNA bases affects the formation of compact DNA particles, contributing to our understanding of DNA's interaction with polymers (Akimenko et al., 1977).
Biomedical Applications of Functionalized Polymers
- A study demonstrated the synthesis of degradable and biocompatible copolymers for potential use in gene delivery, highlighting the versatility and biomedical applications of PEG-based polymers (Mees & Hoogenboom, 2015).
Propriétés
Nom du produit |
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 |
|---|---|
Formule moléculaire |
C47H67ClN2O10 |
Poids moléculaire |
855.51 |
Nom IUPAC |
2-[5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride |
InChI |
InChI=1S/C47H67N2O10.ClH/c1-9-19-51-22-23-53-26-27-55-29-31-57-33-35-59-39-16-18-43-41(37-39)47(4,5)45(49(43)7)14-12-10-11-13-44-46(2,3)40-36-38(15-17-42(40)48(44)6)58-34-32-56-30-28-54-25-24-52-21-20-50-8;/h1,10-18,36-37H,19-35H2,2-8H3;1H/q+1;/p-1 |
Clé InChI |
XQTUJSZRBUKFNO-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>96% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Aminomethyl)-5-[3-(1,3-dihydroisoindol-2-yl)propoxy]-4-methoxy-phenyl]methanamine](/img/structure/B1193136.png)
![4-[(2E)-2-(2-amino-3-chloro-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B1193138.png)
![(2S,4R)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B1193141.png)



